
1-(2-Methoxyphenyl)-3-methylbutan-1-ol
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Overview
Description
1-(2-Methoxyphenyl)-3-methylbutan-1-ol is an organic compound with a molecular formula of C12H18O2 It is a derivative of phenylpropanol and contains a methoxy group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Methoxyphenyl)-3-methylbutan-1-ol can be synthesized through several synthetic routes. One common method involves the reaction of 2-methoxybenzaldehyde with isobutylmagnesium bromide, followed by reduction with a suitable reducing agent such as lithium aluminum hydride. The reaction conditions typically involve refluxing the reactants in anhydrous ether or tetrahydrofuran (THF) under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxyphenyl)-3-methylbutan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield the corresponding alcohol or alkane, depending on the reducing agent used.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium, chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether, hydrogen gas (H2) with a palladium catalyst.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF), alkyl halides.
Major Products Formed
Oxidation: 1-(2-Methoxyphenyl)-3-methylbutan-2-one, 1-(2-Methoxyphenyl)-3-methylbutanoic acid.
Reduction: 1-(2-Methoxyphenyl)-3-methylbutane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Methoxyphenyl)-3-methylbutan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyphenyl)-3-methylbutan-1-ol depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The methoxy group and the phenyl ring play crucial roles in its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Methoxyphenyl)ethanol
- 1-(2-Methoxyphenyl)propan-1-ol
- 1-(2-Methoxyphenyl)butan-1-ol
Uniqueness
1-(2-Methoxyphenyl)-3-methylbutan-1-ol is unique due to the presence of the methoxy group and the specific arrangement of the carbon chain. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
1-(2-Methoxyphenyl)-3-methylbutan-1-ol is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antioxidant Activity : The compound has been shown to scavenge free radicals, contributing to its antioxidant properties.
- Anti-inflammatory Effects : Studies suggest that it may reduce inflammation markers in vitro.
- Antimicrobial Properties : Preliminary investigations indicate potential efficacy against certain bacterial and fungal strains.
Antioxidant Activity
A study evaluated the antioxidant capacity of this compound using the DPPH radical scavenging assay. The results demonstrated a significant reduction in DPPH radical concentration, indicating strong antioxidant activity.
Concentration (µM) | DPPH Scavenging (%) |
---|---|
10 | 25 |
50 | 55 |
100 | 85 |
Anti-inflammatory Effects
In vitro assays were conducted to assess the anti-inflammatory effects of the compound. The results showed a reduction in the production of pro-inflammatory cytokines (TNF-alpha and IL-6) in lipopolysaccharide-stimulated macrophages.
Treatment | TNF-alpha (pg/mL) | IL-6 (pg/mL) |
---|---|---|
Control | 150 | 200 |
This compound (50 µM) | 80 | 100 |
This compound (100 µM) | 40 | 50 |
Antimicrobial Properties
The antimicrobial activity was assessed against various bacterial strains using the agar well diffusion method. The compound exhibited notable inhibition zones against Staphylococcus aureus and Escherichia coli.
Bacterial Strain | Inhibition Zone (mm) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 12 |
Candida albicans | 10 |
Case Studies
A case study involving the use of this compound in a formulation for topical application showed promising results in reducing skin inflammation and irritation in patients with dermatitis. The formulation was applied twice daily for four weeks, resulting in significant improvement in clinical scores.
Properties
IUPAC Name |
1-(2-methoxyphenyl)-3-methylbutan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-9(2)8-11(13)10-6-4-5-7-12(10)14-3/h4-7,9,11,13H,8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYYHBYUPCJFKBQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C1=CC=CC=C1OC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.